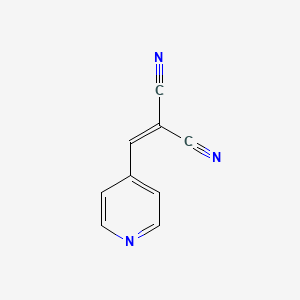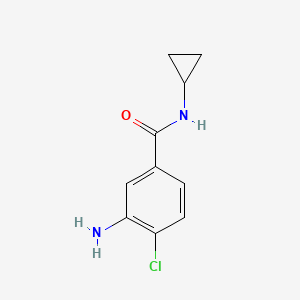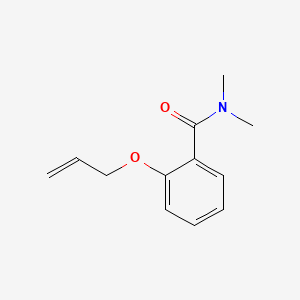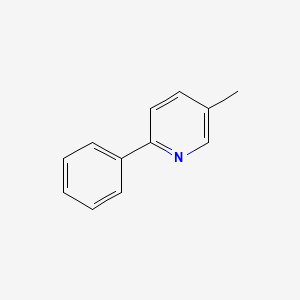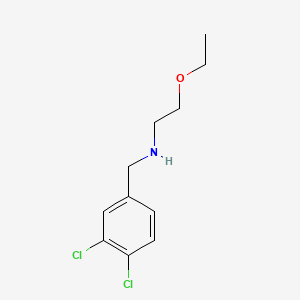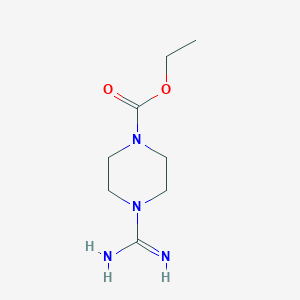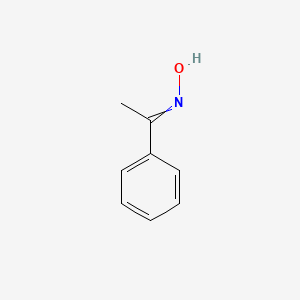
Oxime d'acétophénone
Vue d'ensemble
Description
Acetophenone oxime is a solid but slightly soluble substance . It is used as a ligand in transition-metal complex catalyst chemistry . Oxime acts as an antioxidant, radical scavenger which find applications in textile, plastic, paint, detergent, and rubber industry .
Synthesis Analysis
Acetophenone oximes are synthesized by refluxing the acetophenone derivative with a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide . The resulting product is an addition product, which undergoes dehydration to form the oxime .
Molecular Structure Analysis
The molecular formula of Acetophenone oxime is C8H9NO . Its molecular weight is 135.16 . The SMILES string representation is C\\C(=N/O)c1ccccc1 .
Chemical Reactions Analysis
Acetophenone oxime undergoes the Beckmann rearrangement . This reaction is employed in many sectors to convert oximes to amides . The reaction has greatly been improved since its discovery in terms of safety and viability .
Physical And Chemical Properties Analysis
Acetophenone oxime has a boiling point of 118-120 °C/20 mmHg (lit.) and a melting point of 55-60 °C (lit.) . Its density is 1.11 g/mL at 25 °C (lit.) . It is stored at a temperature of -20°C .
Applications De Recherche Scientifique
Enseignement de la chimie organique
L'oxime d'acétophénone est utilisée dans l'enseignement de la chimie organique. Elle est utilisée dans l'enseignement expérimental pour démontrer la réaction de bromation α des composés carbonylés . Cette expérience aide les étudiants à comprendre les principes des réactions organiques, favorise la conscience de l'innovation et améliore leurs niveaux de littératie scientifique .
Synthèse de produits pharmaceutiques
L'this compound est utilisée dans la synthèse de produits pharmaceutiques. Les produits α-bromés dérivés de la bromoacétophénone, qui peuvent être synthétisés à partir de l'this compound, sont des intermédiaires importants dans la synthèse organique et trouvent des applications étendues dans la production de produits pharmaceutiques .
Synthèse de pesticides
De même, ces produits α-bromés sont également utilisés dans la synthèse de pesticides . Cela fait de l'this compound un composé important dans le développement de nouveaux pesticides.
Synthèse d'autres produits chimiques
Outre les produits pharmaceutiques et les pesticides, les produits α-bromés dérivés de la bromoacétophénone sont utilisés dans la synthèse d'autres produits chimiques . Cela met en évidence la polyvalence de l'this compound dans le domaine de la synthèse chimique.
Production de structures polyhétérocycliques
L'this compound est utilisée dans la production de structures polyhétérocycliques. Elle est utilisée dans la fonctionnalisation des liaisons C–H dans les oximes d'acétophénone avec des acides arylacétiques et du soufre élémentaire . Cette méthode offre un protocole pratique pour obtenir des structures polyhétérocycliques à partir de substrats simples .
Ligand dans la chimie des catalyseurs complexes à base de métaux de transition
L'this compound est utilisée comme ligand dans la chimie des catalyseurs complexes à base de métaux de transition . Elle joue un rôle crucial dans la formation de catalyseurs complexes utilisés dans diverses réactions chimiques.
Antioxydant et piégeur de radicaux
L'this compound agit comme un antioxydant et un piégeur de radicaux . Cette propriété trouve des applications dans diverses industries telles que l'industrie textile, plastique, peinture, détergent et caoutchouc .
Synthèse de thiéno[3,2-d]thiazoles fusionnés
L'this compound est utilisée dans la synthèse de thiéno[3,2-d]thiazoles fusionnés . Ces composés sont synthétisés via un couplage de cétoximes d'acétophénone, d'acides arylacétiques et de soufre élémentaire .
Mécanisme D'action
Target of Action
Acetophenone oxime primarily targets the acid sites of zeolite H-beta . These acid sites play a crucial role in the Beckmann rearrangement of acetophenone oxime .
Mode of Action
The oxime is N-protonated at room temperature on the acid sites of zeolite H-beta . This interaction with its target results in the formation of two isomeric amides, acetanilide and N-methyl benzamide (NMB), at reaction temperatures of 423 K or above . These amides interact with the Brønsted acid sites of zeolite H-beta through hydrogen bonds .
Biochemical Pathways
The primary biochemical pathway affected by acetophenone oxime is the Beckmann rearrangement . This rearrangement is a common reaction used in organic chemistry, transforming ketoximes into amides . The Beckmann rearrangement of acetophenone oxime leads to the formation of two isomeric amides, acetanilide and NMB .
Pharmacokinetics
It’s known that the compound has a boiling point of 118-120 °c/20 mmhg , which may influence its distribution and elimination in the body.
Result of Action
The result of acetophenone oxime’s action is the formation of two isomeric amides, acetanilide and NMB . These amides are formed at reaction temperatures of 423 K or above . The presence of residual water can hydrolyze these two amides, while larger amounts of water inhibit the formation of NMB and cause the total hydrolysis of the acetanilide .
Action Environment
The action of acetophenone oxime is influenced by environmental factors such as temperature and the presence of water . At room temperature, the oxime is N-protonated on the acid sites of zeolite H-beta . In the presence of water, the reaction starts at 473 K, still being very selective up to 573 K, and the amide is partially hydrolyzed only above this temperature .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Acetophenone oxime plays a significant role in biochemical reactions, particularly in the Beckmann rearrangement, where it is converted into amides. This compound interacts with various enzymes and proteins, including zeolite H-beta and silicalite-N, which act as catalysts in the rearrangement process . The interaction involves the N-protonation of acetophenone oxime at room temperature on the acid sites of zeolite H-beta, leading to the formation of isomeric amides such as acetanilide and N-methyl benzamide . These interactions are primarily hydrogen bonds with the Brønsted acid sites of the zeolite.
Molecular Mechanism
The molecular mechanism of acetophenone oxime involves its interaction with biomolecules, particularly enzymes and proteins. The compound exerts its effects through binding interactions with the acid sites of zeolite H-beta, leading to N-protonation and subsequent formation of amides . This process involves enzyme activation and changes in gene expression, which are crucial for the conversion of acetophenone oxime into its amide products. The presence of water can also influence the reaction, leading to hydrolysis of the amides at higher temperatures .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acetophenone oxime change over time due to its stability and degradation. The compound is stable at room temperature but undergoes significant changes at higher temperatures. For instance, at reaction temperatures of 423 K or above, acetophenone oxime is converted into isomeric amides . Over time, the presence of water can lead to the hydrolysis of these amides, affecting the overall reaction and the stability of the compound . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating the importance of controlling reaction conditions.
Metabolic Pathways
Acetophenone oxime is involved in metabolic pathways related to the Beckmann rearrangement. The compound interacts with enzymes such as zeolite H-beta and silicalite-N, which catalyze the conversion of acetophenone oxime into amides . These enzymes play a crucial role in the metabolic flux, affecting the levels of metabolites produced during the reaction. The presence of water can also influence the metabolic pathways by hydrolyzing the amides and altering the overall reaction dynamics .
Propriétés
IUPAC Name |
(NE)-N-(1-phenylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRZXQVBKRYKN-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060627, DTXSID701299588 | |
| Record name | Ethanone, 1-phenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10341-75-0, 613-91-2 | |
| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10341-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-phenyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-phenyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-phenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetophenone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOPHENONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4KMW6X8MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


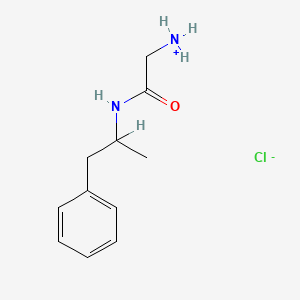
![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)

